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Compound of Interest

Compound Name:
(1-Cyclopropylazetidin-3-

yl)methanol

Cat. No.: B13488941

Get Quote

Core Fragment for Fsp³-Rich Drug Discovery

Executive Summary
1-Cyclopropyl-3-(hydroxymethyl)azetidine (CAS: 2306274-92-8) is a high-value saturated

heterocyclic fragment used in modern drug discovery. With a molecular weight of 127.19 g/mol

, it serves as a critical building block for introducing metabolic stability and conformational

rigidity into lead compounds. Unlike flexible alkyl chains, the strained azetidine ring coupled

with the cyclopropyl group offers a unique vector for substituent display, often improving

solubility and reducing lipophilicity (LogD) in fragment-based drug design (FBDD).

Physicochemical Specifications
The precise molecular weight and physicochemical constants are foundational for calculating

ligand efficiency (LE) and lipophilic ligand efficiency (LLE).
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Property Value Technical Note

Molecular Weight 127.19 g/mol Monoisotopic Mass: 127.0997

Molecular Formula C₇H₁₃NO -

CAS Number 2306274-92-8 Alternate ID: BD02787518

Boiling Point ~215 °C (Predicted)
High BP due to H-bonding (OH

group)

pKa (Conjugate Acid) ~9.2

Basicity is modulated by ring

strain (s-character increase in

lone pair)

cLogP 0.2 - 0.5
Low lipophilicity aids in

lowering overall drug LogD

TPSA 32.26 Å²
Favorable for CNS penetration

(BBB permeability)

Synthetic Methodology
The synthesis of 1-cyclopropyl-3-(hydroxymethyl)azetidine is non-trivial due to the difficulty of

installing a cyclopropyl group on a secondary amine. Standard alkylation with cyclopropyl

halides is kinetically disfavored and prone to ring-opening.

The industry-standard protocol utilizes a Modified Reductive Amination using a cyclopropanone

equivalent.

Protocol: Reductive Cyclopropylation
Reaction Overview: Direct reaction of Azetidine-3-methanol with [(1-

ethoxycyclopropyl)oxy]trimethylsilane (a stable precursor to cyclopropanone) in the presence of

a hydride source.

Reagents:

Substrate: Azetidine-3-methanol hydrochloride (1.0 eq)
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Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)

Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

Conditions: Reflux (65°C) for 4–12 hours.

Step-by-Step Workflow:

Liberation: Dissolve azetidine-3-methanol HCl in MeOH. Add TEA (1.0 eq) if starting with salt

to liberate the free amine.

Imine Formation: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane and AcOH. The silane

hydrolyzes in situ to generate cyclopropanone, which rapidly condenses with the azetidine to

form the iminium ion.

Reduction: Add NaBH₃CN portion-wise. The iminium species is selectively reduced to the N-

cyclopropyl amine.

Quench & Workup: Quench with 1N NaOH (to decompose boron complexes). Extract with

DCM.[1]

Purification: Distillation or column chromatography (DCM/MeOH/NH₄OH).

Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the in situ generation of cyclopropanone and the subsequent

trap-and-reduce mechanism.
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Caption: Mechanistic pathway for the reductive amination of azetidine-3-methanol using a

cyclopropanone equivalent.

Analytical Characterization & Quality Control
Verification of the molecular weight (127.19 g/mol ) and structural integrity is critical, as the

cyclopropyl ring can open under harsh acidic conditions.

Mass Spectrometry (LC-MS)
Method: ESI+ (Electrospray Ionization).[2]

Expected Signal:

[M+H]⁺: 128.19 Da.

Fragment Pattern: Loss of cyclopropyl group or ring opening may show fragments at M-

41.

Protocol Note: Use a basic mobile phase (Ammonium Bicarbonate, pH 10) for better

retention of polar amines on C18 columns.

Nuclear Magnetic Resonance (¹H NMR)
The cyclopropyl group provides a distinct diagnostic signature upfield.

Solvent: CDCl₃ or DMSO-d₆.

Key Signals:

Cyclopropyl CH₂: Multiplets at δ 0.30 – 0.50 ppm (4H).

Cyclopropyl CH: Multiplet at δ 1.8 – 2.0 ppm (1H).

Azetidine Ring: Multiplets at δ 3.0 – 3.5 ppm (4H).

Hydroxymethyl: Doublet at δ 3.6 ppm (2H).

Medicinal Chemistry Applications
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This fragment is a "privileged structure" in drug design, offering specific advantages over linear

alkyl chains.

Metabolic Stability
The cyclopropyl group is often used to block N-dealkylation.

Mechanism: The C-H bonds of the cyclopropyl ring have high bond dissociation energy

(approx. 106 kcal/mol) compared to isopropyl methine C-H bonds (95 kcal/mol). This makes

the cyclopropyl group resistant to Cytochrome P450 (CYP450) oxidation.

Result: Extended half-life (t1/2) and improved bioavailability.

Structural Vector Analysis
The azetidine ring is puckered (butterfly conformation). Substituting the N-position with a

cyclopropyl group creates a rigid vector that directs the C3-hydroxymethyl group into specific

binding pockets, often distinct from pyrrolidine or piperidine analogs.

Fragment Evolution Decision Tree
The following workflow demonstrates how a medicinal chemist uses this fragment to optimize a

lead compound.
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Caption: SAR decision tree highlighting the strategic advantage of N-cyclopropyl substitution

for metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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